

# TS 155-2 (JBIR-100): A Technical Deep Dive into a Bioactive Hygrobafilomycin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research surrounding **TS 155-2**, also known as JBIR-100, a bioactive natural product belonging to the hygrobafilomycin family of plecomacrolides. This document outlines its chemical properties, biological activities, and mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.

## **Core Compound Identity and Structure**

TS 155-2 (JBIR-100) is a 16-membered plecomacrolide antibiotic produced by the actinobacterium Streptomyces varsoviensis.[1][2] Its structure is characterized by a hygrobafilomycin-type scaffold, which includes a 2-C methyl group, a 23-C isopropyl group, and a 16-membered macrolactone ring. A key feature of JBIR-100 is a fumarate moiety containing an electrophilic alkene, which is susceptible to nucleophilic addition. The molecular formula of JBIR-100 has been determined as C<sub>39</sub>H<sub>60</sub>O<sub>11</sub>. The complete stereochemistry of the molecule has been proposed based on NMR and bioinformatic analysis.

## **Quantitative Biological Activity**

The biological activity of JBIR-100 has been primarily characterized by its antimicrobial and anti-proliferative properties. The following tables summarize the key quantitative data from foundational studies.



Table 1: Minimum Inhibitory Concentrations (MIC) of JBIR-100 against various microorganisms.

| Microorganism                   | Туре          | MIC (μM) |
|---------------------------------|---------------|----------|
| Bacillus subtilis               | Gram-positive | 16       |
| Bacillus sp. Al Hakam           | Gram-positive | 4        |
| Staphylococcus aureus<br>USA300 | Gram-positive | 4        |
| Mycobacterium smegmatis         | Gram-positive | >64      |
| Escherichia coli                | Gram-negative | >64      |
| Pseudomonas aeruginosa          | Gram-negative | >64      |
| Debaryomyces hansenii           | Fungus        | 16       |
| Candida albicans                | Fungus        | >64      |
| Saccharomyces cerevisiae        | Fungus        | >64      |

Table 2: Anti-proliferative Activity of JBIR-100 in Breast Cancer Cell Lines.

| Cell Line  | IC <sub>50</sub> (μM) after 72h                    |  |
|------------|----------------------------------------------------|--|
| MCF-7      | Not explicitly quantified in the provided snippets |  |
| MDA-MB-231 | Not explicitly quantified in the provided snippets |  |

Note: While the source indicates concentration- and time-dependent inhibition of cell growth in breast cancer cells, the precise IC<sub>50</sub> values were not available in the provided search snippets.

## **Experimental Protocols**

This section details the methodologies employed in the foundational research of JBIR-100.

### Structure Elucidation and Characterization



Nuclear Magnetic Resonance (NMR) Spectroscopy: Full structural characterization of JBIR-100 was achieved using a combination of one- and two-dimensional NMR experiments.

Solvent: CD₃OD

• Experiments: <sup>1</sup>H, <sup>1</sup>H-<sup>1</sup>H DQF-COSY, <sup>1</sup>H-<sup>1</sup>H TOCSY, <sup>1</sup>H-<sup>13</sup>C HSQC, and <sup>1</sup>H-<sup>13</sup>C HMBC.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): The molecular formula of JBIR-100 was confirmed by HR-ESI-MS.

Observed Mass: m/z 727.4055 Da [M+Na]+

Theoretical Mass: m/z 727.4033 Da [M+Na]<sup>+</sup> for C<sub>39</sub>H<sub>60</sub>O<sub>11</sub>

• Error: 3.0 ppm

#### **Antimicrobial Activity Assays**

Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial susceptibility of various bacterial and fungal strains to JBIR-100 was determined using a broth microdilution method.

- Microorganisms were cultured in appropriate liquid media.
- A serial dilution of JBIR-100 was prepared in a 96-well plate.
- Each well was inoculated with a standardized suspension of the test microorganism.
- Plates were incubated under suitable conditions for each microorganism.
- The MIC was determined as the lowest concentration of JBIR-100 that completely inhibited visible growth.

## **Mechanism of Action Studies (in Bacillus subtilis)**

Membrane Integrity Assay using Propidium Iodide (PI): The effect of JBIR-100 on the cell membrane integrity of B. subtilis was assessed using the fluorescent dye propidium iodide, which is impermeable to cells with intact membranes.



- B. subtilis cells were grown to the mid-logarithmic phase.
- Cells were washed and resuspended in a suitable buffer.
- JBIR-100 at various concentrations was added to the cell suspension.
- Propidium iodide was added to the mixture.
- Fluorescence was measured using a fluorometer or a fluorescence microscope to detect PI uptake, indicating membrane damage.

Membrane Depolarization Assay: The impact of JBIR-100 on the membrane potential of B. subtilis was investigated.

- B. subtilis cells were treated with various concentrations of JBIR-100.
- The cells were then stained with a membrane potential-sensitive dye.
- Changes in fluorescence were measured to determine the extent of membrane depolarization. A significant decrease in fluorescence intensity was observed at JBIR-100 concentrations greater than 0.2  $\mu$ M, indicating a dose-dependent depolarization of the bacterial membrane.

# Anti-proliferative and Apoptosis Assays (in Breast Cancer Cells)

Cell Culture: MCF-7 and MDA-MB-231 breast cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

Western Blotting: The effect of JBIR-100 on the expression of proteins involved in signaling pathways was analyzed by Western blotting.

- Cells were treated with JBIR-100 for specified times.
- Total protein was extracted from the cells using a lysis buffer.
- Protein concentration was determined using a BCA assay.



- Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., components of the Akt/NF-κB pathway).
- After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
- The protein bands were visualized using an enhanced chemiluminescence detection system.

Caspase Activation and PARP Cleavage Assays: The induction of apoptosis by JBIR-100 was confirmed by measuring caspase activation and the cleavage of poly(ADP-ribose) polymerase (PARP).

- Cells were treated with JBIR-100.
- Cell lysates were prepared.
- Caspase activity was measured using colorimetric or fluorometric substrates specific for different caspases.
- PARP cleavage was detected by Western blotting using an antibody that recognizes both full-length and cleaved PARP.

## Visualizing Mechanisms and Workflows Signaling Pathways

The anti-proliferative effects of JBIR-100 in breast cancer cells are associated with the modulation of the Akt/NF-kB signaling pathway and the inhibition of V-ATPase.







Click to download full resolution via product page

Proposed signaling pathways of TS 155-2 (JBIR-100).

## **Experimental Workflow**

The foundational research on JBIR-100 followed a systematic workflow from discovery to characterization.





Click to download full resolution via product page

Experimental workflow for the discovery and characterization of JBIR-100.

### Conclusion

TS 155-2 (JBIR-100) is a potent bioactive compound with significant antimicrobial and anti-proliferative activities. Its mechanism of action appears to be multifaceted, involving the disruption of microbial cell membranes and the modulation of key signaling pathways in cancer cells, including the inhibition of V-ATPase and interference with the Akt/NF-κB pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of JBIR-100 as a potential therapeutic agent.



Continued investigation into its structure-activity relationships and in vivo efficacy is warranted to fully explore its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [TS 155-2 (JBIR-100): A Technical Deep Dive into a Bioactive Hygrobafilomycin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769676#ts-155-2-jbir-100-foundational-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com